molecular formula C14H12FN5O2S B2659840 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 578743-53-0

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2659840
CAS RN: 578743-53-0
M. Wt: 333.34
InChI Key: UIQRKYZBVBJKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12FN5O2S and its molecular weight is 333.34. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

One of the primary research applications of this compound involves its synthesis and evaluation for potential biological activities. Researchers have synthesized derivatives of 1,2,4-triazol, including the specified compound, to explore their pharmacological potential. For instance, derivatives of 1,2,4-triazol have shown significant antiexudative activity, suggesting their potential use in treating inflammatory conditions. The synthesis process often involves alkylation and condensation reactions, highlighting the compound's versatility in chemical modifications for targeted biological activities (Chalenko et al., 2019).

Anticonvulsant and Antimicrobial Effects

Research has also been conducted on the anticonvulsant and antimicrobial effects of analogs of this compound. For example, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, structurally related to the discussed compound, have demonstrated outstanding activity against maximal electroshock-induced seizures in mice, paralleling the effects of phenytoin. This underscores the potential of such compounds in developing new anticonvulsant drugs (Kohn et al., 1993).

Structural Elucidation and Anti Microbial Screening

The compound's structure and physicochemical properties have been established through comprehensive analytical techniques. Subsequent biological screenings have revealed its promising antibacterial and antifungal activities, further emphasizing its potential in antimicrobial drug development. The broad spectrum of activity against various microorganisms suggests its versatile application in combating infectious diseases (MahyavanshiJyotindra et al., 2011).

Energetic Materials and Carcinogenicity Studies

In addition to pharmacological applications, derivatives of this compound have been explored as components of insensitive energetic materials. The structural uniqueness of these derivatives contributes to moderate thermal stabilities and insensitivity towards impact and friction, offering potential applications in safer explosive materials (Yu et al., 2017). Conversely, studies on the carcinogenicity of related 5-nitrofurans have raised concerns about the potential health risks associated with long-term exposure to these compounds, underscoring the importance of thorough risk assessments in drug development (Cohen et al., 1975).

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2S/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQRKYZBVBJKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.